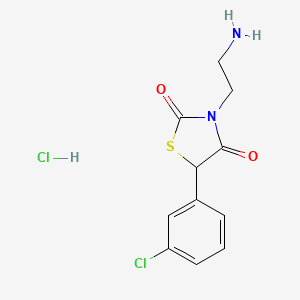

3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride typically involves the following steps:

Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor, such as 3-chlorobenzaldehyde, with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring.

Introduction of Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, where the thiazolidine intermediate reacts with an appropriate aminoethylating agent, such as ethylenediamine.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of catalysts to enhance reaction rates and yields.

Solvents: Selection of suitable solvents to facilitate the reactions and improve product isolation.

Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and ensure safety.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazolidine derivatives.

Substitution: Formation of substituted thiazolidine derivatives with various functional groups.

Applications De Recherche Scientifique

Antidiabetic Activity

Thiazolidine-2,4-dione derivatives, including the compound , have been extensively studied for their antidiabetic properties. They act as agonists of Peroxisome Proliferator Activated Receptor-gamma (PPAR-γ), which plays a crucial role in insulin sensitivity. Research has shown that certain derivatives exhibit significant antidiabetic activity comparable to established medications like Pioglitazone. For instance, studies indicate that modifications at the C-5 position can enhance the pharmacological profile of these compounds, leading to improved efficacy and reduced toxicity .

Antimycobacterial Activity

Recent studies have also highlighted the potential of thiazolidine derivatives in combating tuberculosis. Compounds derived from thiazolidine-2,4-dione have demonstrated promising antimycobacterial activity with minimal inhibitory concentrations (MICs) as low as 0.078 µM. These compounds show synergistic effects when combined with first-line tuberculosis drugs such as isoniazid and rifampicin, suggesting their utility as adjunct therapies in tuberculosis treatment .

Antimicrobial and Antioxidant Activities

The compound has been evaluated for its antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, thiazolidine derivatives have shown antioxidant activities through radical scavenging assays, indicating their potential in managing oxidative stress-related conditions .

Case Studies and Research Findings

Several case studies illustrate the applications of thiazolidine derivatives:

- Antidiabetic Evaluation : In a study involving streptozotocin-induced diabetic mice, specific thiazolidine derivatives were found to significantly lower blood glucose levels without hepatotoxicity at high doses (2000 mg/kg) .

- Synergistic Antimycobacterial Effects : A recent investigation into new thiazolidine hybrids revealed that certain compounds not only exhibited high activity against Mycobacterium tuberculosis but also enhanced the efficacy of existing treatments when used in combination .

Mécanisme D'action

The mechanism of action of 3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to metabolism and inflammation.

Pathways Involved: The activation of PPARs can lead to changes in the expression of genes involved in glucose and lipid metabolism, as well as anti-inflammatory responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.

Pioglitazone: A thiazolidinedione used to improve insulin sensitivity in patients with type 2 diabetes.

Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride is unique due to its specific structural features, such as the presence of an aminoethyl side chain and a chlorophenyl group. These structural elements may confer distinct biological activities and pharmacokinetic properties compared to other thiazolidinediones.

Activité Biologique

The compound 3-(2-aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride is a derivative of thiazolidine-2,4-dione that has been investigated for its biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12ClN2O2S

- Molecular Weight : 319.21 g/mol

- CAS Number : [2471811]

Anticancer Activity

Research indicates that thiazolidine-2,4-dione derivatives exhibit significant anticancer properties by targeting multiple signaling pathways involved in cell proliferation and apoptosis.

-

Inhibition of Signaling Pathways :

- The compound acts as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling cascades. This dual inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells such as human leukemia U937 cells .

- In studies involving various cancer cell lines (e.g., HepG2, HCT116, MCF-7), derivatives with specific substitutions showed enhanced anticancer activity compared to simpler structures .

- Cell Cycle Arrest :

- Apoptotic Induction :

Study 1: Dual Inhibition in Leukemia Cells

A study published in PubMed highlighted that a related thiazolidine derivative inhibited cell proliferation and induced early apoptosis in U937 leukemia cells through dual pathway inhibition .

Study 2: Anticancer Screening

In a recent investigation involving several thiazolidine derivatives, it was found that compounds with cyclohexyl or phenyl tails exhibited greater anticancer activity against HCT116 and MCF-7 cell lines compared to those with ethyl tails. This suggests that structural modifications can significantly influence biological activity .

Study 3: VEGFR-2 Targeting

Another study focused on novel VEGFR-2-targeting thiazolidine derivatives demonstrated their potential as anticancer agents through in vitro evaluations. The study utilized ELISA kits to assess the inhibitory effects on VEGFR-2, further confirming the anticancer potential of these compounds .

Summary of Biological Activities

Propriétés

IUPAC Name |

3-(2-aminoethyl)-5-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S.ClH/c12-8-3-1-2-7(6-8)9-10(15)14(5-4-13)11(16)17-9;/h1-3,6,9H,4-5,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJQAPOAPCLUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2C(=O)N(C(=O)S2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.